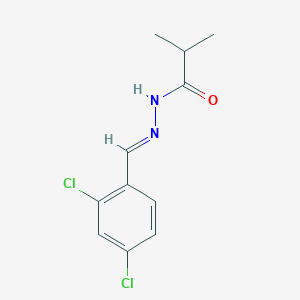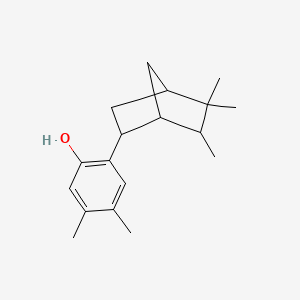
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes tert-butyl and dichloro substituents on a cyclohexadiene ring. This compound is known for its electrophilic properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 5-tert-butyl-2,3-dihydroxycyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione involves its electrophilic nature, which allows it to react with nucleophiles in biological systems. It can form covalent bonds with cellular components, leading to various biological effects. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-tert-butyl-2,5-cyclohexadiene-1,4-dione
- 3,5-Di-tert-butyl-o-benzoquinone
- 2,5-Dichlorobenzoquinone
Uniqueness
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichloro groups enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
34403-14-0 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
5-tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
InChI Key |
XNOSEPJTVNZNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)


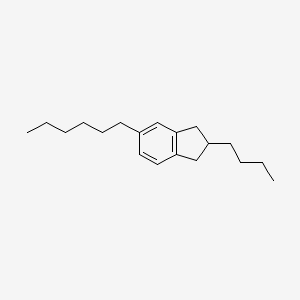

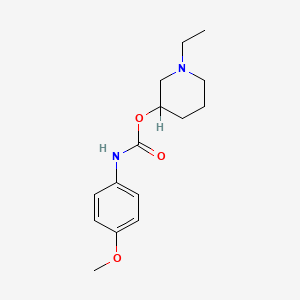
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

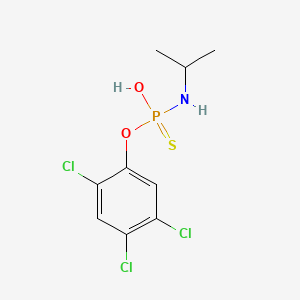
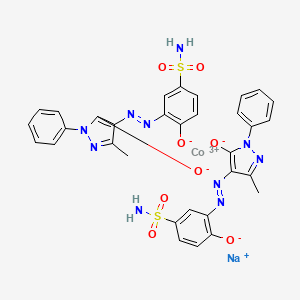
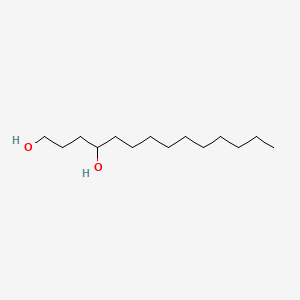
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
